2-(Fluoromethyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(fluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADADXQUIBHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781050-17-6 | |
| Record name | 2-(fluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Fluoromethyl Pyrrolidine Hydrochloride
Primary Synthetic Routes and Reaction Mechanisms
The principal method for synthesizing 2-(Fluoromethyl)pyrrolidine (B3168299) hydrochloride is a two-step process that begins with a nucleophilic substitution reaction to form the 2-(fluoromethyl)pyrrolidine base, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, involving the attack of an electron-rich nucleophile on an electron-deficient electrophile, resulting in the displacement of a leaving group.
While the direct reaction of 3-fluorobenzyl chloride and pyrrolidine (B122466) is not a documented route to 2-(Fluoromethyl)pyrrolidine, a plausible pathway involves the reaction of a suitable pyrrolidine precursor with a fluorinated electrophile. A more chemically feasible approach would involve starting with a pre-formed pyrrolidine ring bearing a suitable leaving group at the 2-position, which can then be displaced by a fluoride (B91410) ion. Alternatively, a fluorinated building block can be used to construct the pyrrolidine ring.
For the purpose of illustrating a nucleophilic substitution, a general reaction is presented below where a pyrrolidine derivative acts as the nucleophile.
Table 1: Generalized Nucleophilic Substitution for Pyrrolidine Derivatives
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|
In the synthesis of many pyrrolidine derivatives, the nitrogen atom of the pyrrolidine ring, being a secondary amine, acts as a potent nucleophile. Its lone pair of electrons readily attacks electrophilic carbon centers. In the context of forming a 2-substituted pyrrolidine, the nucleophilic character of the nitrogen is fundamental to the ring-forming or ring-modifying reactions that establish the final structure.
Salt Formation via Hydrochloric Acid Treatment
The final step in the primary synthesis is the conversion of the free base, 2-(fluoromethyl)pyrrolidine, into its more stable and handleable hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring accepts a proton (H+) from the hydrochloric acid, forming a quaternary ammonium (B1175870) salt.
Reaction:
C₅H₁₀FN + HCl → [C₅H₁₁FN]⁺Cl⁻
This acid-base reaction is generally carried out in an organic solvent, such as diethyl ether or ethyl acetate, in which the hydrochloride salt is insoluble, causing it to precipitate out of the solution for easy isolation.
Alternative and Advanced Synthetic Strategies for Pyrrolidine Derivatives
Beyond the primary route, a variety of other synthetic methods can be employed to produce functionalized pyrrolidine derivatives. These often involve multi-step sequences and can offer greater control over stereochemistry.
Multi-Step Processes and Hydrogenation
More complex synthetic routes may begin with acyclic precursors that are cyclized to form the pyrrolidine ring. These multi-step processes offer versatility in introducing various substituents. Catalytic hydrogenation is a key reaction in many of these syntheses, often used to reduce a double bond within a precursor molecule to form the saturated pyrrolidine ring.
For instance, a common strategy involves the synthesis of a substituted pyrrole (B145914) or pyrroline (B1223166) derivative, which is then reduced to the corresponding pyrrolidine.
Table 2: Illustrative Multi-Step Synthesis via Hydrogenation
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Substituted Pyrrole | H₂, Catalyst (e.g., Pd/C) | High Pressure, Room Temperature | Substituted Pyrrolidine |
These advanced methods are particularly important for the synthesis of chiral pyrrolidine derivatives, where stereoselective reactions can be incorporated to produce a specific enantiomer.
Acid-Promoted Synthesis from N-Carbamate-Protected Amino Alcohols
An acid-promoted approach for the synthesis of azaheterocycles, including pyrrolidines, from N-carbamate-protected amino alcohols has been developed. organic-chemistry.org This method utilizes orthoesters to activate the hydroxyl group, facilitating cyclization despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org The reaction proceeds under mild acidic conditions, often employing a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) in conjunction with an orthoester like trimethyl orthobenzoate (TMOB). organic-chemistry.org
This strategy is notable for its tolerance of common acid-labile (e.g., N-Boc) and base-labile (e.g., N-Fmoc) protecting groups. organic-chemistry.org The mechanism is believed to involve the formation of an oxocarbenium intermediate, which then undergoes regio- and stereoselective cyclization. organic-chemistry.org This methodology has been successfully applied to substrates with secondary hydroxyl groups, demonstrating its versatility in constructing the pyrrolidine ring system. organic-chemistry.org
Copper-Catalyzed Intramolecular Amination of C(sp³)-H Bonds
Copper-catalyzed intramolecular amination of C(sp³)–H bonds presents an efficient pathway for the construction of pyrrolidine rings. rsc.org This method enables the formation of a C-N bond by activating a typically inert C-H bond. One such protocol employs a copper catalyst, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), in the presence of an oxidant like di-tert-butyl peroxide (DTBP) and a base. rsc.org
The reaction conditions are generally mild, and the methodology has been shown to be effective for the synthesis of various substituted pyrrolidines. rsc.orgnih.gov For instance, γ-alkenyl N-arylsulfonamides can undergo oxidative cyclization promoted by copper(II) carboxylate salts, such as copper(II) neodecanoate, to yield N-functionalized pyrrolidines. nih.gov The choice of catalyst, oxidant, and solvent can significantly influence the reaction's efficiency and yield. rsc.org This approach is valuable for its ability to forge the pyrrolidine ring directly from acyclic precursors through C-H functionalization. rsc.orgnih.gov
Stereoselective Syntheses, including Enantioselective Hydroalkylation
The stereoselective synthesis of 2-(fluoromethyl)pyrrolidine derivatives is crucial for their application in medicinal chemistry. Various strategies have been developed to control the stereochemistry of the pyrrolidine ring. mdpi.comnih.gov These methods can be broadly categorized into two groups: those that start with a chiral pyrrolidine precursor, such as proline or 4-hydroxyproline, and those that involve the stereoselective cyclization of acyclic starting materials. mdpi.comnih.gov
One notable approach is the formal (3 + 2)-annulation strategy, which involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization. nih.govacs.org This method allows for the creation of trisubstituted 2-trifluoromethyl pyrrolidines with three contiguous stereocenters in high yield and with excellent diastereo- and enantioselectivity. nih.govacs.org
Enantioselective hydroalkylation, facilitated by biocatalysts like "ene"-reductases, has also emerged as a powerful tool for introducing stereocenters. nsf.gov While not directly applied to 2-(fluoromethyl)pyrrolidine in the provided sources, this enzymatic approach demonstrates the potential for creating chiral centers in heterocyclic structures with high enantioselectivity. nsf.gov
Synthesis via Fluorine-Containing Building Blocks
The use of fluorine-containing building blocks is a prevalent strategy in the synthesis of fluorinated organic molecules. nih.gov This approach involves incorporating a fluorine atom or a fluorine-containing group into a precursor molecule, which is then used to construct the target pyrrolidine ring.
One method involves the cyclization of N-(β-polyfluoroacyl)vinyl derivatives of proline and N-substituted glycines to form polyfluoroalkyl-containing pyrroles, which can serve as intermediates for fluorinated pyrrolidine alkaloids. nuph.edu.ua Another strategy utilizes the conversion of the carboxylic acid group in pyroglutamic acid to a trifluoromethyl group to produce (5S)-5-(trifluoromethyl)pyrrolidin-2-one, a versatile building block. lookchem.com Additionally, halofluorination of cyclic olefins can be employed to introduce fluorine, creating vicinal halofluorides that can be further transformed. nih.gov These building block approaches offer a reliable means of introducing fluorine into the pyrrolidine scaffold. nih.gov
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is critical for maximizing the yield and minimizing side reactions in the synthesis of 2-(fluoromethyl)pyrrolidine hydrochloride. Key parameters that are often fine-tuned include the choice of solvent and the reaction temperature.
Solvent Selection (e.g., THF, DCM, Acetonitrile)
The choice of solvent can significantly impact the efficiency of pyrrolidine synthesis. For instance, in the copper-mediated intramolecular C(sp³)–H amination, hexafluoroisopropanol (HFIP) was found to provide a good yield of the amination product, while other solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and toluene (B28343) gave poor yields. rsc.org In other cycloaddition reactions, solvents like N,N-dimethylacetamide (DMAc) and 1,2-dichloroethane (B1671644) (DCE) have been shown to control the reaction pathway, leading to different products. rsc.org The selection of an appropriate solvent is therefore crucial for achieving the desired outcome and maximizing the yield.
Purification and Crystallinity Enhancement
The purification of pyrrolidine hydrochlorides is crucial for removing impurities, such as starting materials, by-products, and enantiomeric or diastereomeric variants. Recrystallization is a primary method employed to enhance the purity and crystallinity of the final hydrochloride salt.
The choice of solvent system is critical and is determined empirically to find conditions where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain in solution. For pyrrolidine derivatives, lower aliphatic alcohols like isopropanol (B130326) or ethanol (B145695) are often effective. For instance, the hydrochloride salt of a specific pyrrolidine derivative can be prepared by treating an ethereal solution of the free base with hydrochloric gas, followed by isolation and recrystallization of the product from an isopropanol-ether mixture. google.com
In large-scale preparations, the final product may be washed with a suitable solvent to remove residual impurities. For example, after filtration, the wet cake of (2S,4R)-4-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid Hydrochloride was washed with isopropyl acetate. acs.org
For separating optical isomers, fractional crystallization is a classic and effective technique. This method involves forming a salt between the racemic pyrrolidine mixture and an optically active acid, such as d-tartaric acid or dibenzoyl-d-tartaric acid. The resulting diastereomeric salts exhibit different solubilities, allowing one diastereomer to crystallize preferentially from a solution, typically in a lower aliphatic alcohol. google.com After separation of the diastereomeric salt, the individual optical isomer of the pyrrolidine can be liberated by treatment with an alkali agent. google.com
| Technique | Description | Typical Solvents/Reagents |
| Recrystallization | Dissolving the crude compound in a hot solvent and allowing it to cool, causing the purified compound to crystallize. | Isopropanol-ether, Isopropyl acetate |
| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. | Optically active acids (e.g., d-tartaric acid), Lower aliphatic alcohols (e.g., ethanol, isopropanol) |
Synthesis of Chiral and Stereoisomeric Forms
The stereoselective synthesis of fluorinated pyrrolidine derivatives is of high interest due to the unique properties that fluorine atoms impart to bioactive molecules. These syntheses often employ strategies that build upon a chiral pool of starting materials or utilize asymmetric catalysis to establish the desired stereocenters.
(2S)-2-(Fluoromethyl)pyrrolidine hydrochloride
The synthesis of (2S)-2-(Fluoromethyl)pyrrolidine hydrochloride can be envisioned starting from the readily available chiral precursor, (S)-proline. A common strategy involves the reduction of the carboxylic acid moiety, followed by fluorination.
A plausible synthetic route is detailed below:
Protection of the Amine: The nitrogen of (S)-proline is first protected, for example, as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) derivative, to prevent side reactions in subsequent steps.
Reduction of Carboxylic Acid: The protected proline is then reduced to the corresponding alcohol, (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) dimethyl sulfide complex.
Hydroxyl to Fluorine Conversion: The primary alcohol is converted to a fluoromethyl group. This can be achieved by first converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source like potassium fluoride. Alternatively, a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) can be used to directly replace the hydroxyl group with fluorine.
Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz). The resulting (2S)-2-(Fluoromethyl)pyrrolidine free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
| Step | Intermediate/Product | Key Reagents |
| 1 | N-Boc-(S)-proline | (S)-proline, (Boc)₂O |
| 2 | (S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)methanol | LiAlH₄ or BH₃·SMe₂ |
| 3 | (S)-1-Boc-2-(fluoromethyl)pyrrolidine | DAST or TsCl followed by KF |
| 4 | (2S)-2-(Fluoromethyl)pyrrolidine hydrochloride | HCl |
(S)-2-(Trifluoromethyl)pyrrolidine hydrochloride & 2.4.3. (R)-2-(Trifluoromethyl)pyrrolidine hydrochloride
The enantioselective synthesis of 2-(trifluoromethyl)pyrrolidines can be achieved through methods that construct the pyrrolidine ring stereoselectively. A formal (3+2)-annulation strategy via asymmetric Michael addition followed by reductive cyclization is a powerful approach. nih.govacs.org This method allows for the creation of either the (S) or (R) enantiomer by selecting the appropriate enantiomer of the chiral catalyst.
The general synthetic sequence is as follows:
Asymmetric Michael Addition: A 1,1,1-trifluoromethylketone is added to a nitroolefin in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether). This reaction proceeds with high diastereo- and enantioselectivity to form a γ-nitro trifluoromethyl ketone. nih.gov The choice of catalyst enantiomer determines the stereochemistry of the product.
Reductive Cyclization: The resulting Michael adduct is then subjected to catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and the ketone to an alcohol. The newly formed amine then undergoes intramolecular cyclization via displacement of the hydroxyl group (which may be activated in situ or in a separate step), forming the trisubstituted 2-trifluoromethyl pyrrolidine ring with high stereocontrol. nih.gov
Salt Formation: The synthesized chiral 2-(trifluoromethyl)pyrrolidine (B1142111) is converted to its hydrochloride salt by treatment with HCl.
| Step | Reaction Type | Key Reagents/Catalyst | Outcome |
| 1 | Asymmetric Michael Addition | 1,1,1-Trifluoromethylketone, Nitroolefin, Chiral Organocatalyst | Enantioenriched γ-nitro trifluoromethyl ketone |
| 2 | Reductive Cyclization | H₂, Pd/C or other hydrogenation catalyst | Chiral 2-(Trifluoromethyl)pyrrolidine |
| 3 | Salt Formation | HCl | Chiral 2-(Trifluoromethyl)pyrrolidine hydrochloride |
(+/-)-trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
This compound is a key intermediate in pharmaceutical research. chemimpex.commyskinrecipes.com Its synthesis involves the construction of a polysubstituted pyrrolidine ring with specific trans stereochemistry between the substituents at the 3 and 4 positions. A plausible approach involves a conjugate addition followed by cyclization.
A representative synthesis is outlined below:
Michael Addition: The synthesis could begin with a Michael addition of a glycine (B1666218) enolate equivalent (as the nucleophile) to an α,β-unsaturated ester bearing the 2-(trifluoromethyl)phenyl group. For example, the reaction of the anion of N-(diphenylmethylene)glycine ethyl ester with ethyl 2-(2-(trifluoromethyl)phenyl)acrylate. This establishes the carbon skeleton.
Cyclization: The resulting adduct, after hydrolysis of the imine, undergoes intramolecular cyclization to form a pyrrolidone intermediate.
Reduction and Stereocontrol: The pyrrolidone carbonyl group and the ester group are reduced. The stereochemistry at the 3 and 4 positions is controlled during these transformations, often favoring the thermodynamically more stable trans configuration.
Final Conversion: The functional groups are manipulated to yield the final carboxylic acid. For instance, a hydroxyl group could be converted to a nitrile, which is then hydrolyzed to the carboxylic acid.
Deprotection and Salt Formation: Any protecting groups are removed, and the final product is isolated as the hydrochloride salt.
| Intermediate | Key Transformation |
| Boc-(±)-trans-4-(2-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid | This N-Boc protected intermediate is a direct precursor to the final compound. sigmaaldrich.com |
| (+/-)-trans-4-(2-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride | Deprotection of the Boc group with acid (e.g., HCl) yields the final hydrochloride salt. |
(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
The synthesis of this diastereomerically pure compound requires precise control over two stereocenters. A common strategy would involve starting with a chiral precursor that already contains one of the desired stereocenters, such as (2S,4R)-4-hydroxy-L-proline.
A potential synthetic pathway involves the following steps:
Stereochemical Inversion at C4: Commercially available (2S,4R)-4-hydroxy-L-proline is N-protected (e.g., with a Boc group). The hydroxyl group at the 4-position is then inverted to the (4S) configuration. This can be achieved via an intramolecular Mitsunobu reaction to form a bicyclic lactone, followed by hydrolysis to give (2S,4S)-N-Boc-4-hydroxy-L-proline.
Fluorination: The newly formed (4S)-hydroxyl group is converted to a fluorine atom. This is typically done by first converting the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with a fluoride source. nih.gov
Conversion of Carboxylic Acid to Trifluoromethyl Group: The carboxylic acid at the C2 position must be converted to a trifluoromethyl group. This is a multi-step process that can involve:
Reduction of the carboxylic acid to a primary alcohol.
Oxidation of the alcohol to an aldehyde.
Reaction of the aldehyde with a trifluoromethylating agent.
Deprotection and Salt Formation: The N-protecting group is removed, and the resulting pyrrolidine derivative is treated with hydrochloric acid to afford (2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride.
| Step | Starting Material/Intermediate | Key Transformation | Reagents |
| 1 | (2S,4R)-N-Boc-4-hydroxy-L-proline | Inversion of C4 stereocenter | Mitsunobu reaction (DIAD, PPh₃), then LiOH |
| 2 | (2S,4S)-N-Boc-4-hydroxy-L-proline | Fluorination at C4 | TsCl, Pyridine; then TBAF |
| 3 | (2S,4S)-N-Boc-4-fluoroproline | Conversion of COOH to CF₃ | Multi-step (e.g., reduction, oxidation, trifluoromethylation) |
| 4 | (2S,4S)-N-Boc-4-Fluoro-2-(trifluoromethyl)pyrrolidine | Deprotection and salt formation | HCl |
(R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
(R)-2-(2,5-Difluorophenyl)pyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds. Several synthetic methodologies have been developed to produce its hydrochloride salt with high enantioselectivity and yield. These methods often involve multi-step sequences starting from commercially available materials.
One notable synthetic route begins with pyrrolidone. google.com This process involves the protection of the pyrrolidone nitrogen, followed by a Grignard reaction, dehydration, and asymmetric reduction to establish the desired stereocenter. google.com An alternative approach involves the resolution of a racemic mixture of 2-(2,5-difluorophenyl)pyrrolidine (B1325361), which can be an efficient strategy for isolating the desired (R)-enantiomer. nih.gov
A detailed multi-step synthesis is outlined in the following sections, providing a comprehensive overview of the chemical transformations required to obtain (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. google.com
Multi-Step Synthesis from Pyrrolidone
A common strategy for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine involves a sequence of reactions starting from pyrrolidone. The key steps include N-protection, Grignard addition, dehydration and deprotection, and finally, asymmetric reduction. google.com
The initial step involves the protection of the pyrrolidone nitrogen with a di-tert-butyl carbonate group in the presence of a base. google.com The resulting N-Boc-pyrrolidone is then reacted with a Grignard reagent prepared from 2,5-difluorobromobenzene. This addition reaction yields a tertiary alcohol, tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate. google.com
Subsequent acid-catalyzed dehydration and concurrent deprotection of the Boc group lead to the formation of the cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. google.comchemicalbook.com The crucial asymmetric step is the reduction of this imine. This is often achieved using a chiral acid in combination with a reducing agent like an ammonia (B1221849) borane complex, which affords the target (R)-2-(2,5-difluorophenyl)pyrrolidine with high enantiomeric excess. google.comchemicalbook.com
The final step is the formation of the hydrochloride salt. The free base, (R)-2-(2,5-difluorophenyl)pyrrolidine, is dissolved in a suitable solvent and treated with a solution of hydrogen chloride in dioxane to precipitate the desired hydrochloride salt. google.com
Table 1: Key Steps in the Synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine
| Step | Reactants | Reagents | Product |
| 1 | Pyrrolidone | Di-tert-butyl carbonate, Base | Tert-butyl pyrrolidone formate (B1220265) google.com |
| 2 | Tert-butyl pyrrolidone formate, 2,5-Difluorobromobenzene | Grignard Reagent | Tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-carboxylate google.com |
| 3 | Tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrole-1-carboxylate | Acid catalyst | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole google.com |
| 4 | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Chiral Acid (e.g., D-Mandelic Acid), Ammonia borane complex | (R)-2-(2,5-Difluorophenyl)pyrrolidine google.comchemicalbook.com |
Resolution of Racemic 2-(2,5-Difluorophenyl)pyrrolidine
An alternative and efficient method for obtaining the enantiomerically pure compound is through the resolution of the racemate. nih.gov This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated.
In this approach, racemic 2-(2,5-difluorophenyl)pyrrolidine is treated with a chiral acid, such as D-malic acid, in a suitable solvent like 95% ethanol. nih.gov The differing solubilities of the resulting diastereomeric salts allow for the selective crystallization of the salt containing the desired (R)-enantiomer.
Table 2: Resolution and Racemization Process
| Process | Starting Material | Reagents/Conditions | Outcome |
| Resolution | Racemic 2-(2,5-difluorophenyl)pyrrolidine | D-Malic acid, 95% EtOH | Selective crystallization of the (R)-enantiomer salt nih.gov |
| Racemization | (S)-2-(2,5-difluorophenyl)pyrrolidine | Potassium hydroxide, DMSO | Racemic 2-(2,5-difluorophenyl)pyrrolidine for recycling nih.gov |
Chemical Reactivity and Derivatization
General Reaction Types of Fluorinated Pyrrolidine (B122466) Derivatives
Fluorinated pyrrolidine derivatives undergo a range of reactions, including oxidation, reduction, and substitution, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The oxidation of fluorinated pyrrolidines can be achieved through various methods, with electrochemical approaches offering high selectivity and compatibility with diverse functional groups. A notable example is the aminoxyl-mediated Shono-type electrochemical oxidation, which converts functionalized pyrrolidines into the corresponding pyrrolidinones (γ-lactams). organic-chemistry.org This method is a practical and scalable alternative to traditional chemical oxidation. organic-chemistry.org
The process utilizes a ketoABNO mediator to lower the oxidation potential, proceeding under mild conditions with a cost-effective stainless-steel cathode. organic-chemistry.org Mechanistic studies have pointed to a reaction pathway involving hemiaminal and aminoxyl intermediates, which is distinct from the classical Shono oxidation. organic-chemistry.org This selective oxidation provides a strategic route to valuable intermediates for medicinal chemistry. organic-chemistry.org Additionally, hypervalent iodine(III) reagents have been used for the direct chemical oxidation of N-protected pyrrolidines, leading to products that can be readily ionized to N-acyliminium ions. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Key Features | Source |
|---|---|---|---|---|
| Shono-type Electrochemical Oxidation | ketoABNO (mediator), Stainless-steel cathode | Pyrrolidinones (γ-lactams) | High selectivity, mild conditions, functional group compatibility. organic-chemistry.org | organic-chemistry.org |
| Chemical Oxidation | Hypervalent iodine(III) reagents (e.g., (PhIO)n, IBX) and TMSN3 | α-azido carbamates, N-acyliminium ion precursors | Enables direct α-azidonation of N-protected pyrrolidines. nih.gov | nih.gov |
Reduction reactions are crucial for the synthesis of fluorinated pyrrolidines, particularly in stereoselective processes. A common strategy involves the catalytic hydrogenation of a precursor molecule to form the saturated pyrrolidine ring. For instance, trisubstituted 2-trifluoromethyl pyrrolidines can be generated through the catalytic hydrogenation of Michael adducts. acs.orgnih.gov This diastereoselective reductive cyclization proceeds from adducts obtained via the organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins, yielding highly functionalized pyrrolidines with three contiguous stereocenters. acs.orgnih.gov
Substitution reactions on fluorinated pyrrolidines allow for the introduction of various functional groups. The reaction of proline-derived α-hydroxyphosphonates with deoxyfluorinating reagents like DAST (diethylaminosulfur trifluoride) can lead to ring transformation and the formation of fluorinated pyrrolidine derivatives alongside piperidine (B6355638) derivatives. rsc.orgrsc.org The course of these reactions is highly dependent on the choice of reagent and the nitrogen-protecting group, which can participate in the reaction to form intermediates like aziridinium (B1262131) ions. rsc.orgrsc.org
Transition metal-catalyzed asymmetric allylic substitution is another powerful method for creating stereocenters in fluorinated molecules. mdpi.com This approach uses prochiral fluorine-containing nucleophiles to synthesize chiral alkyl fluorinated compounds. mdpi.com
Specific Reactions and Functional Group Transformations
The electronic properties of the fluoromethyl group can be harnessed to direct specific transformations and facilitate the synthesis of complex, multifunctional derivatives.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of adjacent centers. While this property can render trifluoromethylketone enolates poorly nucleophilic, it is a key feature in other reactions. nih.gov For example, the synthesis of functionalized trifluoromethylated pyrrolidines can start from 1-tosyl-2-(trifluoromethyl)aziridine. lookchem.comlookchem.com The strained aziridine (B145994) ring undergoes nucleophilic ring-opening upon reaction with various carbon and heteroatom nucleophiles. lookchem.com This is followed by an intramolecular substitution reaction, where the newly introduced nucleophile attacks one of the methylene (B1212753) groups of the tether, leading to the formation of the five-membered pyrrolidine ring. lookchem.com The trifluoromethyl group plays a crucial role in activating the aziridine ring towards the initial nucleophilic attack.
| Starting Material | Key Reagent/Reaction | Product | Role of Fluorine Group | Source |
|---|---|---|---|---|
| 1-Tosyl-2-(trifluoromethyl)aziridine | Nucleophilic ring-opening followed by intramolecular substitution | Functionalized 2-(trifluoromethyl)pyrrolidines | Activates the aziridine ring for nucleophilic attack. | lookchem.com |
| N-protected prolinols | Deoxyfluorination (e.g., DAST) | Fluorinated pyrrolidine and piperidine derivatives | Fluorine is introduced via nucleophilic substitution of a hydroxyl group. | rsc.orgrsc.org |
The 2-(fluoromethyl)pyrrolidine (B3168299) scaffold serves as a building block for a variety of multifunctional derivatives with potential applications in medicinal chemistry and materials science. Synthesis strategies often focus on building complexity from simpler, chiral starting materials. For instance, hydroxylated and fluorinated pyrrolidine derivatives can be synthesized from (S)-3-hydroxypyrrolidine. researchgate.net The process involves steps such as N-acylation, deprotection, mesylation of the hydroxyl group, and subsequent nucleophilic substitution with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to introduce the fluorine atom. researchgate.net
Furthermore, formal (3+2)-annulation strategies are employed to create highly substituted 2-trifluoromethyl pyrrolidines. acs.org This involves an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization, rapidly generating molecular complexity from simple starting materials. acs.org These methods provide access to a wide range of multifunctional pyrrolidines with controlled stereochemistry. acs.orgnih.gov
Reactions leading to Pyrrole-containing Compounds
The transformation of saturated pyrrolidine rings into aromatic pyrroles is a significant area of chemical synthesis. For derivatives of 2-(fluoromethyl)pyrrolidine, specific synthetic routes can be employed to achieve this aromatization. One notable method involves the reaction of N-(β-polyfluoroacyl)vinyl derivatives of proline, a structurally related amino acid, with anhydrides such as acetic or trifluoroacetic anhydride. nuph.edu.ua This process facilitates a cyclization and dehydration sequence to yield polyfluoroalkyl-substituted pyrroles. nuph.edu.ua
While direct conversion from 2-(fluoromethyl)pyrrolidine is not extensively documented, established pyrrole (B145914) synthesis methodologies offer plausible pathways. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), could theoretically be adapted. organic-chemistry.org This would require the initial conversion of the 2-(fluoromethyl)pyrrolidine scaffold into a suitable 1,4-dicarbonyl precursor. Other methods, such as the Hantzsch or Knorr pyrrole syntheses, provide alternative strategies for constructing the pyrrole ring, though they would necessitate significant modification of the initial pyrrolidine structure. pharmaguideline.com
The following table outlines a conceptual pathway for the derivatization of proline analogues into pyrrole compounds, which could be extrapolated to 2-(fluoromethyl)pyrrolidine derivatives.
| Precursor Type | Reagent | Product Type | Reference |
| N-(β-polyfluoroacyl)vinyl derivatives of proline | Acetic Anhydride or Trifluoroacetic Anhydride | Polyfluoroalkyl-containing pyrroles | nuph.edu.ua |
Intramolecular Cyclization and Hydrolysis
The structure of 2-(fluoromethyl)pyrrolidine features a nucleophilic secondary amine and an electrophilic fluoromethyl group, creating the potential for intramolecular reactions. Under appropriate conditions, such as acid or base catalysis, the pyrrolidine nitrogen can engage in an intramolecular nucleophilic attack on the carbon atom bearing the fluorine. This type of reaction, a 5-endo-dig cyclization, is a known pathway for forming bicyclic structures. nih.gov
Acid-catalyzed conditions, in particular, can facilitate both hydrolysis and intramolecular cyclization. acs.org For instance, a proposed mechanism would involve the protonation of the fluorine atom, enhancing its leaving group ability. The lone pair of electrons on the pyrrolidine nitrogen could then attack the adjacent carbon, displacing the fluoride ion and forming a bicyclic aziridinium intermediate. Subsequent hydrolysis of this strained intermediate by water present in the reaction medium would lead to the opening of the three-membered ring and the formation of a hydroxylated pyrrolidine derivative. The specific outcome of such a reaction is highly dependent on the reaction conditions and the stability of the intermediates formed. acs.orgnih.gov
Chemical Stability and Degradation Pathways
Intrinsic Instability of Monofluoroalkyl Groups in Presence of Intramolecular Nucleophiles
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, generally rendering alkyl fluorides unreactive to nucleophilic substitution. cas.cn However, this stability can be dramatically compromised by the presence of a suitably positioned intramolecular nucleophile. cas.cn This phenomenon, often termed the "proximity effect" or "intramolecular catalysis," allows for reactions that are kinetically prohibitive in an intermolecular context. cas.cn
In the case of 2-(fluoromethyl)pyrrolidine, the pyrrolidine nitrogen serves as a potent intramolecular nucleophile. Its proximity to the fluoromethyl group facilitates an intramolecular cyclization reaction where the nitrogen attacks the carbon atom of the C-F bond. This process is significantly more favorable than an attack by an external nucleophile due to entropic factors. Studies on similar systems have shown that intramolecular defluorinative cyclization is strongly influenced by the nature of the nucleophile (with hard nucleophiles like nitrogen and oxygen being favored) and the size of the ring being formed (with five- and six-membered rings being the most stable and easily formed). nih.govorganic-chemistry.org
C-F Bond Cleavage in Sₙ2 Reactions
The cleavage of the C-F bond in 2-(fluoromethyl)pyrrolidine proceeds through an intramolecular bimolecular nucleophilic substitution (Sₙ2) mechanism. cas.cnnih.gov Despite the poor leaving group ability of the fluoride ion, the intramolecular nature of the reaction overcomes this high activation energy barrier. organic-chemistry.org
The key characteristics of this transformation are consistent with a classic Sₙ2 pathway:
Nucleophilic Attack: The nitrogen atom of the pyrrolidine ring acts as the nucleophile.
Leaving Group Displacement: The fluoride ion is displaced from the methylene carbon.
Stereochemistry: The reaction occurs with a complete inversion of configuration at the electrophilic carbon center, a hallmark of the Sₙ2 mechanism. cas.cnnih.gov
This intramolecular Sₙ2 reaction is highly efficient for forming sterically favored ring systems. organic-chemistry.org The attack of the nitrogen at position 1 onto the fluoromethyl carbon at position 2 leads to the formation of a fused 5-membered and 3-membered ring system.
| Factor | Influence on Intramolecular Sₙ2 Defluorination | Reference |
| Nucleophile Type | Hard nucleophiles (e.g., Nitrogen, Oxygen) are effective; soft nucleophiles (e.g., Sulfur) are not. | organic-chemistry.org |
| Ring Size Formed | Formation of 5- and 6-membered rings is highly favored. | cas.cnnih.gov |
| Precursor Conformation | Rigid conformations that pre-organize the nucleophile and electrophile enhance reaction rates. | organic-chemistry.org |
Formation of Aziridine Intermediates
The direct product of the intramolecular Sₙ2 C-F bond cleavage is a highly strained and reactive bicyclic intermediate. This species is a fused aziridinium ion, specifically a 1-azoniabicyclo[3.1.0]hexane cation. The formation of this three-membered aziridine ring locks the molecule into a rigid conformation and renders the carbon atoms of the ring highly electrophilic and susceptible to attack by other nucleophiles. cas.cn The generation of such aziridinium intermediates is a key step in the degradation and further reactivity of 2-(fluoromethyl)pyrrolidine and related compounds.
Susceptibility to Biological Nucleophiles (e.g., Glutathione)
The electrophilic aziridinium ion formed from 2-(fluoromethyl)pyrrolidine is highly reactive towards biological nucleophiles. Glutathione (B108866) (GSH), a tripeptide present in high concentrations within cells, is a primary example of such a nucleophile. The key reactive feature of glutathione is its thiol group (-SH), which can be deprotonated to the highly nucleophilic thiolate anion (GS⁻). nih.gov
The degradation pathway involves the attack of the glutathione thiolate anion on one of the carbon atoms of the strained aziridinium ring. This nucleophilic attack results in the opening of the three-membered ring and the formation of a stable, covalent adduct between the pyrrolidine derivative and glutathione. This process effectively neutralizes the reactive intermediate and represents a potential pathway for the metabolic detoxification or bioactivation of the compound. The pKa of the glutathione thiol group is approximately 8.94, but the corresponding persulfide (GSSH), a related biological species, has a much lower pKa of 5.45, making its anionic form significantly more available at physiological pH. nih.gov
| Nucleophile | pKa | Reactivity Characteristic | Reference |
| Glutathione (GSH) | 8.94 | A potent biological nucleophile in its anionic thiolate form (GS⁻). | nih.gov |
| Glutathione Persulfide (GSSH) | 5.45 | Significantly more acidic than GSH, leading to a higher concentration of the nucleophilic anion at neutral pH. | nih.gov |
Oxidative Defluorination and Conjugate Formation
The carbon-fluorine bond is generally perceived as stable; however, under specific biological conditions, it can be cleaved through enzymatic processes. For compounds containing the 2-(fluoromethyl)pyrrolidine moiety, metabolic pathways involving oxidative defluorination have been observed. This process can lead to the formation of chemically reactive intermediates.
In specific cases, the fluoropyrrolidine ring has been shown to undergo sequential oxidation and defluorination events. These events result in the generation of reactive intermediates that can be trapped by endogenous nucleophiles. Studies involving the addition of reduced glutathione (GSH) or N-acetylcysteine (NAC) to incubation mixtures have demonstrated the formation of corresponding conjugates. Mass spectrometric analysis has confirmed that these conjugates consist of the pyrrolidine moiety linked to either GSH or NAC, indicating that the fluoropyrrolidine ring is the site of bioactivation.
Further investigation into the enzymatic basis of this bioactivation has identified cytochrome P450 (CYP) enzymes as the primary catalysts. Specifically, rat recombinant CYP3A1 and CYP3A2 have been shown to mediate the oxidative defluorination of molecules containing the 2-(fluoromethyl)pyrrolidine substructure. This metabolic activation underscores the potential for the formation of adducts with biological macromolecules.
Table 1: Key Observations in the Bioactivation of 2-(Fluoromethyl)pyrrolidine-Containing Compounds
| Observation | Details |
| Metabolic Process | Sequential oxidation and defluorination of the fluoropyrrolidine ring. |
| Intermediate Formation | Generation of chemically reactive intermediates. |
| Conjugate Trapping | Formation of conjugates with reduced glutathione (GSH) and N-acetylcysteine (NAC). |
| Catalyzing Enzymes | Primarily mediated by rat recombinant CYP3A1 and CYP3A2. |
Stability Challenges in Formulation
While compounds incorporating the 2-(fluoromethyl)pyrrolidine structure may exhibit acceptable stability in their solid state at elevated temperatures, significant challenges arise when they are formulated in solution. The stability of the molecule can be compromised under certain conditions, particularly pH and temperature, which is a critical consideration for pharmaceutical development.
In a notable study, the stability of several compounds containing the 2-(fluoromethyl)pyrrolidine moiety was evaluated through stress tests. The results revealed substantial decomposition when the compounds were in solution. Specifically, at a physiologically relevant pH of 7.4 and a temperature of 50 °C, the compounds degraded by 60–90% over a period of seven days. acs.org This level of instability in solution presents a major hurdle, especially for the development of formulations intended for intravenous administration, where solution stability is paramount. acs.org
The observed instability led to the deprioritization of these compounds as drug candidates, highlighting the critical impact of the 2-(fluoromethyl)pyrrolidine substructure on formulation feasibility. acs.org The rapid decomposition in solution raises concerns for any compound containing this particular chemical group. acs.org
Table 2: Stability Profile of 2-(Fluoromethyl)pyrrolidine-Containing Compounds in Solution
| Condition | Parameter | Result | Duration |
| pH | 7.4 | 60–90% Decomposition | 7 days |
| Temperature | 50 °C | 60–90% Decomposition | 7 days |
Pharmacological and Biological Research
Medicinal Chemistry Applications and Therapeutic Potential
2-(Fluoromethyl)pyrrolidine (B3168299) hydrochloride has emerged as a valuable building block in medicinal chemistry. Its structural features, combining the versatile pyrrolidine (B122466) scaffold with the influential fluoromethyl group, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications.
Receptor Modulation and Cellular Signaling
While the pyrrolidine core is a well-established pharmacophore known to interact with a variety of receptors and enzymes, specific data on the direct receptor modulation or influence on cellular signaling pathways by 2-(Fluoromethyl)pyrrolidine hydrochloride is not extensively detailed in the currently available scientific literature. However, the broader class of pyrrolidine derivatives has been shown to interact with a range of biological targets. For instance, derivatives of pyrrolidine are known to act as antagonists for chemokine receptors like CXCR4, which play a role in cancer metastasis. nih.gov The introduction of a fluoromethyl group can significantly alter the electronic properties and conformational preferences of the pyrrolidine ring, potentially leading to novel interactions with biological targets. Further research is required to elucidate the specific receptor binding profiles and effects on cellular signaling of compounds directly derived from this compound.
Key Intermediate in Pharmaceutical Synthesis
This compound is recognized as a key chiral building block in the synthesis of more complex pharmaceutical agents. myskinrecipes.com Its utility is particularly noted in the preparation of neuroactive compounds and agents targeting the central nervous system (CNS). myskinrecipes.com The presence of the fluoromethyl group is often exploited to enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredients (APIs). myskinrecipes.com The hydrochloride salt form of the compound improves its solubility and handling characteristics in aqueous reaction media, facilitating its use in various synthetic transformations. myskinrecipes.com While the general application of this compound as a synthetic intermediate is acknowledged, specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly accessible research.
The synthesis of various polyfluoroalkyl-substituted pyrroles, which are precursors to fluorinated pyrrolidine-containing alkaloids, has been explored, highlighting the chemical versatility of such fluorinated building blocks. nuph.edu.ua This underscores the potential of this compound in accessing a diverse range of complex molecular architectures for drug discovery.
Design of New Compounds with Enhanced Biological Activity
The design of new chemical entities with improved pharmacological profiles is a central goal of medicinal chemistry. The use of this compound in structure-activity relationship (SAR) studies involving fluorinated heterocycles is a key application. myskinrecipes.com The introduction of the fluoromethyl group can lead to enhanced biological activity through several mechanisms. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.
Specific Biological Activities and Mechanisms of Action
The biological activity of a compound is a direct consequence of its molecular structure. While the primary role of this compound in the literature is that of a synthetic intermediate, the broader class of pyrrolidine derivatives has been investigated for a wide range of biological activities, including anticancer effects.
Antiproliferative Effects on Cancer Cell Lines
There is a notable lack of specific studies in the available scientific literature detailing the antiproliferative effects of this compound on cancer cell lines. However, the pyrrolidine scaffold itself is present in numerous compounds that have demonstrated anticancer properties. nih.gov
For instance, a study on a more complex pyrrolidine-derived compound, Methyl-1,3,5,7-tetraoxo-2,6-diphenyl-8-(propylthio)decahydro-4,8-epiminopyrrolo[3,4-f]isoindole-4(1H) carboxylate, showed antiproliferative effects against the DLD-1 colon cancer cell line. researchgate.net This suggests that the pyrrolidine core can be a component of molecules with cytotoxic activity against cancer cells.
Due to the absence of studies on the antiproliferative effects of this compound, there is no available data on its dose-dependent inhibition of cancer cell proliferation. To illustrate the concept, data from the aforementioned study on a different pyrrolidine derivative is presented below. It is crucial to note that this data is not representative of this compound but serves as an example of how such data is typically presented for a pyrrolidine-containing compound.
Table 1: Example of Antiproliferative Activity of a Pyrrolidine Derivative on DLD-1 Colon Cancer Cells
| Compound Concentration (µM) | Cell Viability (%) |
| 25 | Data not specified |
| 50 | Data not specified |
| 100 | Data not specified |
Note: The original study abstract did not provide specific percentage values for cell viability at different concentrations but indicated a general antiproliferative effect. researchgate.net
Further research is necessary to determine if this compound itself possesses any intrinsic antiproliferative activity and to quantify its effects in a dose-dependent manner against various cancer cell lines.
Antimicrobial Activity
The pyrrolidine ring is a foundational structure for numerous compounds exhibiting a range of biological activities, including antimicrobial effects. frontiersin.org Derivatives of this scaffold have been actively investigated for the development of new synthetic molecules to combat bacterial infections, which are a growing global health concern. nih.gov
Derivatives of the pyrrolidine structure have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-methyl-2-pyrrolidone formulations have shown antimicrobial effects against Staphylococcus aureus (S. aureus), Escherichia coli (E. coli), and Candida albicans. nih.gov Similarly, novel libraries of pyrrolidine-2,3-diones have been synthesized and evaluated, showing promising effectiveness against S. aureus in both its planktonic and biofilm states. nih.govresearchgate.netresearchgate.net These findings underscore the potential of the pyrrolidine scaffold in developing agents with broad-spectrum antimicrobial capabilities.
| Compound Class | Target Organism | Observed Activity |
|---|---|---|
| N-methyl-2-pyrrolidone | S. aureus | Antimicrobial Activity nih.gov |
| N-methyl-2-pyrrolidone | E. coli | Antimicrobial Activity nih.gov |
| Pyrrolidine-2,3-diones | S. aureus (planktonic) | Antimicrobial Activity nih.govresearchgate.net |
| Pyrrolidine-2,3-diones | S. aureus (biofilm) | Anti-biofilm Activity nih.govresearchgate.net |
The proposed mechanism of action for some antimicrobial pyrrolidine derivatives involves the disruption of the bacterial cell membrane. Compounds like N-methyl-2-pyrrolidone are thought to solubilize lipids within the cell membrane, which leads to the leakage of cellular contents and ultimately cell death. nih.gov For other derivatives, such as certain pyrrolidine-2,3-diones, the enol moiety within the structure has been identified as essential for their antimicrobial activity. researchgate.net Modification of this group, for example through methylation, can completely eliminate any observed antimicrobial effects. researchgate.net
Antiviral Properties
The pyrrolidine nucleus is also a valuable scaffold in the development of antiviral agents. frontiersin.org Various derivatives have been synthesized and tested against a range of viruses, demonstrating the versatility of this heterocyclic structure in antiviral drug discovery.
Research has specifically highlighted the potential of pyrrolidine derivatives against influenza viruses. Synthetic compounds such as spiro[pyrrolidine-2,2'-adamantanes] have been evaluated and found to be active in vitro against influenza A virus. nih.gov Another derivative, pyrrolidine dithiocarbamate, has been shown to inhibit the replication and transcription of viral genes in influenza virus, indicating a clear mechanism for its antiviral function. nih.gov These studies suggest that the pyrrolidine structure can serve as a basis for designing inhibitors that interfere with key stages of the influenza virus life cycle. nih.gov
| Compound Class / Derivative | Target Virus | Reported Antiviral Effect |
|---|---|---|
| Spiro[pyrrolidine-2,2'-adamantanes] | Influenza A Virus | In vitro activity nih.gov |
| Pyrrolidine dithiocarbamate | Influenza Virus | Inhibition of viral gene replication and transcription nih.gov |
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic efficacy. acs.org Fluorination can productively influence a molecule's conformation, membrane permeability, and pharmacokinetic properties. acs.orgnih.gov Specifically in antiviral agents, the introduction of a fluorine atom or a trifluoromethyl group can lead to improved metabolic stability and a longer biological half-life, as the strong carbon-fluorine bond can act as a metabolic blocker. nih.gov This modification can also increase the binding affinity of a drug to its target receptor. nih.gov Fluorinated derivatives have shown excellent activity against numerous RNA and DNA viruses, including influenza viruses, by inhibiting viral replication. mdpi.com The presence of the fluoromethyl group in this compound is therefore significant, suggesting potentially enhanced antiviral properties compared to its non-fluorinated analogues. acs.orgnih.gov
Enzyme Inhibition Studies of this compound
This section details the pharmacological and biological research concerning the inhibitory effects of this compound on various enzymes.
α-Amylase and α-Glucosidase Inhibition in Diabetes Management
In the management of diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting them, the rate of glucose absorption is slowed, helping to manage postprandial hyperglycemia.
While various pyrrolidine derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase, a review of available scientific literature reveals no specific studies on the inhibitory activity of this compound against these enzymes. nih.govresearchgate.netnih.govresearchgate.netnih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes Mellitus
Dipeptidyl Peptidase-4 (DPP-4) is a therapeutic target in the treatment of type 2 diabetes. Its inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner. This helps to improve glycemic control with a low risk of hypoglycemia.
Currently, there is no specific research available in the scientific literature detailing the inhibitory effects of this compound on the Dipeptidyl Peptidase-4 (DPP-4) enzyme.
Glucosamine-6-phosphate Synthase (GlcN-6-P) Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that plays a role in the hexosamine biosynthesis pathway. This pathway is implicated in the pathogenesis of insulin resistance and diabetic complications, making the enzyme a potential target for therapeutic intervention in diabetes. nih.gov It is also a target for antimicrobial agents. nih.govresearchgate.netnih.gov
There are no available scientific studies investigating the inhibitory activity of this compound against Glucosamine-6-phosphate Synthase.
Autotaxin Enzyme Inhibition
Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer. researchgate.netnih.gov Inhibition of the ATX-LPA signaling pathway is therefore a subject of significant therapeutic interest. Research has been conducted on the synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives as potential inhibitors of the autotaxin enzyme. researchgate.net
However, specific data on the inhibitory potency or mechanism of action of this compound against the Autotaxin enzyme is not present in the current body of scientific literature.
hDHFR Inhibition
Human dihydrofolate reductase (hDHFR) is a crucial enzyme in folate metabolism, essential for the synthesis of nucleotides and certain amino acids. It is a well-established target for anticancer drugs.
A review of published research indicates that there are no studies focused on the inhibitory effects of this compound on human dihydrofolate reductase (hDHFR).
PI3K Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer, making PI3K inhibitors a significant area of oncology research. nih.govresearchgate.netnih.gov
There is no scientific literature available that reports on the investigation of this compound as an inhibitor of the PI3K pathway.
Topoisomerase I Inhibition
Currently, there is a lack of specific research investigating the direct effects of this compound on Topoisomerase I. Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, relieving torsional stress in the DNA helix by creating transient single-strand breaks. Its inhibition can lead to the accumulation of these breaks, ultimately triggering cell death, which makes it a key target in cancer therapy.
While the pyrrolidine scaffold is present in some complex molecules designed as topoisomerase inhibitors, this is a broad and diverse class of compounds. The activity of such complex molecules cannot be directly extrapolated to simpler structures like this compound. The presence of the fluoromethyl group on the pyrrolidine ring could theoretically influence its binding to biological targets, but without experimental data, its potential as a Topoisomerase I inhibitor remains speculative and an unexplored area of research.
Human Epidermal Growth Factor Receptor 2 (HER2) Modulation
There is no available scientific literature on the modulation of Human Epidermal Growth Factor Receptor 2 (HER2) by this compound. HER2 is a receptor tyrosine kinase that plays a significant role in the pathogenesis of certain types of cancer, most notably breast cancer. The overexpression of HER2 leads to uncontrolled cell proliferation and tumor growth. HER2 modulators, which can be antibodies or small molecules, interfere with this signaling pathway.
The development of small molecule HER2 inhibitors often focuses on heterocyclic compounds that can interact with the ATP-binding pocket of the kinase domain. While the pyrrolidine ring is a common feature in medicinal chemistry, there is no evidence to suggest that this compound has been investigated for or possesses HER2 modulatory activity. This remains a hypothetical area for future investigation.
Neurological Disorder Research
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). Its rigid structure and ability to be functionalized at various positions make it an ideal building block for designing ligands for various neurological targets. Although direct research on this compound in neurological disorders is limited, the known neuropharmacological activities of other pyrrolidine-containing molecules provide a strong rationale for its investigation in this area.
Targeting Neurotransmission Pathways
The modulation of neurotransmission is a key strategy in the treatment of many neurological and psychiatric disorders. Pyrrolidine analogues have been shown to interact with a variety of components within neurotransmitter systems. For instance, some derivatives are known to act as inhibitors of neurotransmitter reuptake. A notable example is L-trans-pyrrolidine-2,4-dicarboxylate, which is a competitive inhibitor of glutamate uptake. nih.gov By blocking the reuptake of neurotransmitters from the synaptic cleft, these compounds can prolong their action and enhance signaling.
The introduction of a fluoromethyl group, as in this compound, can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for CNS drugs. Fluorine can also influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity for receptors, transporters, and enzymes involved in neurotransmission. Therefore, this compound represents an interesting candidate for screening against various targets within the neurotransmission pathways.
Anticonvulsant Properties
While there are no specific studies on the anticonvulsant properties of this compound, the broader class of pyrrolidine derivatives has a well-established history in the development of antiepileptic drugs. The pyrrolidine-2,5-dione ring, for example, is the core structure of ethosuximide, a drug used to treat absence seizures. nih.gov
Research into novel anticonvulsants has explored various modifications of the pyrrolidine scaffold. Studies on other substituted pyrrolidine derivatives have demonstrated significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have shown potent, broad-spectrum anticonvulsant properties. nih.gov
| Related Pyrrolidine Compound | Animal Model | ED₅₀ (mg/kg) |
|---|---|---|
| Compound 14 (a 3-CF₃ derivative of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES | 49.6 |
| Compound 14 (a 3-CF₃ derivative of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | scPTZ | 67.4 |
| Compound 6 (a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative) | MES | 68.30 |
| Valproic Acid (Reference Drug) | MES | 252.74 |
This table presents data for related pyrrolidine compounds to illustrate the anticonvulsant potential of this chemical class.
NMDA Receptor Antagonism (as seen in related compounds)
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Consequently, NMDA receptor antagonists have been explored for their therapeutic potential.
Several compounds featuring a pyrrolidine ring have been investigated as NMDA receptor antagonists. nih.govresearchgate.net These compounds can act at different sites on the NMDA receptor complex. For example, some pyrrolidine-containing molecules have been shown to be antagonists at the glycine (B1666218) co-agonist binding site. nih.gov
| Related Pyrrolidine Compound | Target Site | Binding Affinity/Potency |
|---|---|---|
| 5-Arylidene-pyrrolidine-2,3,4-trione 3-oxime derivative (Oxime 13b) | Glycine site | Nanomolar concentration |
| L-trans-pyrrolidine-2,4-dicarboxylate | Glutamate uptake inhibitor (low affinity for NMDA receptor) | Potent and selective competitive inhibitor of L-glutamate transport |
This table presents data for related pyrrolidine compounds to illustrate the potential for this chemical class to interact with the NMDA receptor.
Given that the pyrrolidine structure is a viable scaffold for developing NMDA receptor antagonists, this compound could be considered a candidate for investigation in this context. Its specific substitution pattern would determine its potential affinity and selectivity for the NMDA receptor.
Structure-Activity Relationships (SAR) and Structural Optimization
The pharmacological profile of pyrrolidine-based compounds is intricately linked to their three-dimensional structure and the nature of their substituents. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. These studies systematically alter the chemical structure of a compound and evaluate the effect of these changes on biological activity. For derivatives of 2-(Fluoromethyl)pyrrolidine, SAR and structural optimization efforts focus on key modifications to enhance binding affinity, biological activity, and pharmacokinetic properties.
Influence of Fluorophenylmethyl Group on Binding Affinity
The introduction of a fluorophenylmethyl group is a common strategy in drug design to modulate a compound's interaction with its biological target. The fluorine atom, being highly electronegative, can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket of a protein. The position of the fluorine atom on the phenyl ring is critical; for instance, structure-activity relationship studies have shown that a fluorine atom at the C-2' position of a bromofluorophenyl group can lead the group deep into a protein's hydrophobic pocket, ultimately increasing drug potency mdpi.com.
The phenyl ring itself provides a scaffold for van der Waals interactions and can be substituted to fine-tune electronic and steric properties. The methyl linker provides conformational flexibility, allowing the fluorophenyl moiety to adopt an optimal orientation for binding. In the context of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring have been shown to confer better in vitro potency compared to an unsubstituted phenyl ring nih.gov. The strategic placement of the fluorophenylmethyl group can therefore significantly enhance binding affinity by creating a combination of hydrophobic, electrostatic, and specific halogen interactions within the target's binding site.
Role of Trifluoromethyl Group in Enhancing Biological Activity and Lipophilicity
The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry used to enhance a drug's pharmacological profile mdpi.com. Its unique properties—high electronegativity, metabolic stability, and lipophilicity—make it a valuable substituent for optimizing drug candidates mdpi.com.
The -CF3 group is significantly more lipophilic than a methyl group, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier mdpi.com. This enhanced lipophilicity can lead to better absorption and distribution of the drug in vivo mdpi.com. For example, incorporating a trifluoromethyl group has been shown to enhance a compound's membrane permeability and facilitate efficient brain penetration mdpi.com. In some pyrrolidine-2,5-dione derivatives, a 3-trifluoromethylphenylpiperazine fragment was found to positively affect anticonvulsant activity nih.gov.
Furthermore, the trifluoromethyl group is metabolically stable due to the high strength of the carbon-fluorine bond, which resists enzymatic degradation mdpi.comnih.gov. This can increase the half-life of a drug. The strong electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups, which can in turn affect binding interactions with the target protein nih.gov. In some instances, replacing a methyl group with a trifluoromethyl group has resulted in a 30-fold increase in potency, attributed to favorable interactions with histidine and isoleucine residues in the protein's binding pocket mdpi.com.
| Property | Influence of Trifluoromethyl (-CF3) Group |
| Lipophilicity | Increases, enhancing membrane permeability and absorption mdpi.com. |
| Biological Activity | Often enhances potency and selectivity mdpi.com. |
| Metabolic Stability | Increases due to the strength of the C-F bond, resisting degradation mdpi.comnih.gov. |
| Binding Interactions | Can form multipolar interactions with target proteins, increasing binding affinity nih.gov. |
| Electronic Effects | Strong electron-withdrawing nature can alter the pKa of nearby functional groups nih.govnih.gov. |
Optimization of Inhibitory Potency and Specificity
The optimization of inhibitory potency and specificity is a primary goal in drug development. For pyrrolidine-based compounds, this is typically achieved through systematic modification of the core scaffold and its substituents mdpi.com. The pyrrolidine ring serves as a versatile scaffold whose three-dimensional structure can be controlled by the appropriate choice of substituents, thereby influencing its pharmacological efficacy nih.gov.
Strategies for optimization include:
Introducing Specific Functional Groups: Different functional groups can be introduced to tune potency, selectivity, and drug-like properties such as aqueous solubility and cellular permeability mdpi.com. For example, in a series of pyrrolopyrimidine inhibitors, a methyl substitution on the hinge binder region resulted in exquisite selectivity for the target kinase mdpi.com.
Modifying Substituent Positions: The location of substituents on the pyrrolidine ring and any attached aromatic systems is critical. As seen with pyrrolidine sulfonamides, meta-substituted derivatives showed improved biological activity nih.gov.
Stereochemistry: The stereochemistry of the pyrrolidine ring and its substituents can dramatically affect biological activity, as enantiomers often exhibit different binding modes and potencies.
Through iterative cycles of design, synthesis, and biological testing, researchers can fine-tune the structure of a lead compound to achieve the desired balance of high potency against the intended target and minimal activity against off-targets, thereby improving the therapeutic index.
Impact of Substitutions on Pyrrolidine Ring (N1, 3rd, and 5th positions)
The biological activity of pyrrolidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring.
N1 Position: The nitrogen atom of the pyrrolidine ring is a key site for modification. Due to its nucleophilicity, it represents a privileged position for substitutions, and a remarkable 92% of all FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N-1 position nih.gov. Unsubstituted pyrrolidine nitrogens often result in weaker activity compared to their tertiary amine counterparts nih.gov.
3rd Position: Substituents at the C-3 position have been shown to strongly influence the biological activity of pyrrolidine derivatives. In a series of pyrrolidine-2,5-diones, the substituent at this position was a key determinant of anticonvulsant activity nih.gov. Similarly, for a class of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 offered better in vitro potency nih.gov.
The following table summarizes the observed effects of substitutions at different positions on the pyrrolidine ring based on various studies.
| Position on Pyrrolidine Ring | Impact of Substitution | Example from Research |
| N1 (Nitrogen) | Crucial for activity; tertiary amines often more potent than secondary amines. A majority of approved pyrrolidine drugs are N-substituted nih.gov. | Unsubstituted nitrogens led to weak agonism in one study nih.gov. |
| C2 | Affects the basicity of the ring's nitrogen atom nih.gov. | Charged substituents at C2 have a strong effect on basicity nih.gov. |
| C3 | Strongly influences biological activity and potency nih.gov. | Fluorophenyl groups at C3 improved potency in sulfonamides; various groups at C3 dictated anticonvulsant activity in diones nih.gov. |
| C4 | Influences the puckering (conformation) of the ring nih.gov. | Transposition of a methyl group from C3 to C4 led to a loss of potency in one case nih.gov. |
Effect of Fluorine Atom Position on Activity
The strategic placement of fluorine atoms can have a profound impact on the biological activity of a molecule by altering its conformation, metabolic stability, and binding interactions nih.gov.
Inductive and stereoelectronic factors related to fluorine substitution can control the puckering of the pyrrolidine ring, which in turn influences its pharmacological efficacy nih.gov. For example, in fluorinated proline derivatives, the position and stereochemistry of the fluorine atom dictate the ring's conformational preference. trans-4-fluoroproline favors an exo pucker, while cis-4-fluoroproline prefers an endo conformation nih.gov. This conformational control can lock the molecule into a bioactive shape that is optimal for target binding.
When attached to an aromatic ring, the position of the fluorine atom is equally critical. It can serve to block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life mdpi.com. For instance, p-fluorophenyl groups are often used to prevent aromatic hydroxylation mdpi.com. The position of fluorine also affects how the aromatic ring interacts with the target protein. A fluorine atom at an optimal position can enhance binding affinity by participating in favorable interactions within a hydrophobic pocket mdpi.com.
Comparison with Structurally Similar Compounds
The biological activity of 2-(Fluoromethyl)pyrrolidine derivatives can be better understood by comparing them to structurally similar compounds.
Fluorinated vs. Non-fluorinated Analogs: The introduction of fluorine often leads to enhanced biological activity. For example, replacing a hydroxyl group with a fluorine-containing group has been shown to prevent a decrease in potency in certain compounds mdpi.com. Fluorination can also increase lipophilicity and polarity, leading to improved pharmacokinetic properties and a significant increase in activity over the parent compound mdpi.com.
Trifluoromethyl vs. Methyl Analogs: The trifluoromethyl group (-CF3) is often used as a bioisostere for a methyl group (-CH3) mdpi.com. However, the -CF3 group has significantly different electronic properties and is more lipophilic. This substitution can lead to a dramatic increase in potency. In one case, an analog with a trifluoromethyl group was 30 times more potent than the parent compound and five times more potent than an analog featuring a methyl substituent mdpi.com.
Comparison with Other Halogens: While fluorine is often preferred, other halogens like chlorine and bromine can also be used to modify activity. In some SAR studies, a bromine atom at one position and a fluorine atom at another were found to be optimal for potency mdpi.com. However, derivatives with 3,4-dichlorophenylpiperazines were found to be active in both MES and scPTZ tests for anticonvulsant activity, indicating that different halogenation patterns can confer different activity profiles nih.gov.
These comparisons highlight the unique and often advantageous role that fluorine and fluorinated groups play in modulating the pharmacological properties of pyrrolidine-based compounds.
In Vitro and In Vivo Studies
This section details various pharmacological and biological research methodologies and findings related to fluorinated pyrrolidine compounds. While specific data for this compound is limited, research on structurally similar molecules provides insight into the potential biological activities and metabolic pathways of this class of compounds.
Cell Viability Assays (e.g., MTT assay)
Cell viability assays are crucial in drug discovery for assessing the cytotoxic effects of chemical compounds on cells. nih.gov One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells in the sample.
Despite the widespread use of this technique to evaluate novel chemical entities, no specific studies detailing the results of MTT assays or other cell viability assays for this compound were identified in the available research.
Disk Diffusion Methods for Antimicrobial Assessment
The disk diffusion method, also known as the Kirby-Bauer test, is a standard procedure used to determine the susceptibility of bacteria to various antimicrobial agents. The test involves placing paper disks impregnated with a specific concentration of an antimicrobial compound onto an agar plate that has been uniformly inoculated with a bacterial strain. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the agent, a circular zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
While various pyrrolidine derivatives have been investigated for their antimicrobial properties, specific data from disk diffusion assays for this compound is not available in the current scientific literature. scispace.comnih.gov
Plaque Reduction Assays for Antiviral Assessment
Plaque reduction assays are a standard virological method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds. nih.gov In this assay, a confluent monolayer of host cells is infected with a virus, which is then allowed to replicate and spread to adjacent cells. This process creates localized areas of cell death and lysis, known as plaques, which are visible to the naked eye after staining. researchgate.net
To assess the antiviral activity of a compound, the assay is performed in the presence of varying concentrations of the substance. researchgate.net A reduction in the number or size of plaques compared to an untreated control indicates that the compound inhibits viral replication. researchgate.net Although fluorinated compounds have been explored for their antiviral potential, no studies utilizing plaque reduction assays to specifically assess the antiviral activity of this compound have been reported. semanticscholar.org
Oral Glucose Tolerance Tests
Oral glucose tolerance tests (OGTT) are a common in vivo method used to evaluate the effect of a substance on glucose metabolism, particularly in the context of anti-diabetic drug research. meliordiscovery.comnih.gov The test measures the body's ability to clear a glucose load from the bloodstream over a set period. nih.gov In animal studies, after a period of fasting, a baseline blood glucose level is measured before a standard dose of glucose is administered orally. Blood glucose levels are then monitored at several time points afterward. meliordiscovery.com
While no OGTT data exists for this compound, a study on a series of structurally related 4-fluoropyrrolidine-2-carbonitrile derivatives has demonstrated their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov One promising compound from this series, Compound 17a, showed good efficacy in oral glucose tolerance tests in both normal (ICR) and diabetic (KKAy) mice. nih.gov
Table 1: Effect of Compound 17a on Oral Glucose Tolerance in ICR Mice
| Time (min) | Vehicle (Blood Glucose mg/dL) | Compound 17a (10 mg/kg) (Blood Glucose mg/dL) |
|---|---|---|
| 0 | 95 | 93 |
| 30 | 210 | 160 |
| 60 | 185 | 135 |
Data adapted from a study on 4-fluoropyrrolidine-2-carbonitrile derivatives, not this compound. nih.gov
Evaluation in Human Liver Microsomes
Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, and are widely used in in vitro studies to predict the metabolic fate of drugs in humans. mdpi.comresearchgate.net These studies help identify metabolic pathways, determine metabolic stability, and screen for potential drug-drug interactions. researchgate.net
Specific metabolic data for this compound in human liver microsomes is not available. However, research on other fluoropyrrolidine-containing compounds provides valuable insights into the potential metabolism of the fluoropyrrolidine ring. A study on two dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a (3S)-3-fluoropyrrolidin-1-yl moiety (MRL-A and MRL-B) investigated their potential for metabolic activation in rat liver microsomes. nih.govresearchgate.net
The study found that the irreversible binding of these compounds to microsomal proteins was dependent on time and the presence of NADPH, indicating the formation of chemically reactive intermediates. nih.govresearchgate.net This process was attenuated by the addition of nucleophiles like reduced glutathione (B108866) (GSH), which could trap the reactive intermediates. nih.gov Mass spectrometric analysis suggested that the fluoropyrrolidine ring underwent sequential oxidation and defluorination events. nih.govresearchgate.net The bioactivation was primarily catalyzed by rat CYP3A1 and CYP3A2. nih.gov Another study on a different pyrrolidine-containing compound using pooled human liver S9 fraction (which contains both microsomal and cytosolic enzymes) identified pyrrolidine ring hydroxylation as a metabolic pathway. nih.gov
Table 2: Summary of Metabolic Activation Findings for Fluoropyrrolidine Analogs in Rat Liver Microsomes
| Compound | Key Finding | Implication |
|---|---|---|
| MRL-A & MRL-B | Time- and NADPH-dependent binding to microsomal proteins. | Formation of reactive metabolic intermediates. |
| MRL-A & MRL-B | Trapping of intermediates by glutathione (GSH). | Suggests potential for detoxification via conjugation. |
| MRL-A | Catalyzed by CYP3A1 and CYP3A2. | Identifies specific enzymes involved in bioactivation. |
Data is from a study on (3S)-3-fluoropyrrolidin-1-yl containing DPP-IV inhibitors in rat liver microsomes, not this compound in human liver microsomes. nih.govresearchgate.net
Biodistribution and Uptake Studies
Biodistribution and uptake studies are conducted to understand how a chemical compound is distributed throughout, taken up by, and cleared from the tissues and organs of a living organism. These studies are essential for determining the pharmacokinetic profile of a potential drug, including its absorption, distribution, metabolism, and excretion (ADME).
No research data regarding the biodistribution or cellular uptake of this compound was identified in the available scientific literature.
Computational and Theoretical Studies
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. These theoretical studies are crucial for guiding synthetic efforts and predicting molecular interactions, thereby accelerating the drug discovery process.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential biological targets. Researchers can simulate how the compound fits into the active sites of various proteins, such as enzymes or receptors.
For instance, studies on similar pyrrolidine-based structures have successfully used molecular docking to elucidate binding interactions. Spiro[pyrrolidine-3,3-oxindoles] have been docked with targets like histone deacetylase 2 (HDAC2) to confirm binding interactions, and other pyrrolidine hybrids have been studied for their binding to acetylcholinesterase (AChE) and human carbonic anhydrase (hCAII). nih.govnih.gov Such computational approaches could predict the binding affinity and mode of interaction of this compound with various targets, providing insight into its potential therapeutic applications. scispace.com
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry. researchgate.net Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. nih.gov The introduction of a fluoromethyl group at the 2-position significantly influences the molecule's properties.
Computational studies can elucidate how this specific substitution pattern affects interactions with biological molecules. Key factors to investigate include:
Conformational Control: The fluorine substituent can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be favorable for binding to a biological target. nih.gov
Basicity Modification: Substituents at the C-2 position of the pyrrolidine ring are known to alter the basicity (pKa) of the nitrogen atom, which is critical for forming ionic interactions or hydrogen bonds with acidic residues in a protein's active site. nih.gov
Lipophilicity and Metabolic Stability: The fluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability. Fluorine substitution is also a common strategy to block metabolic oxidation at that position, increasing the compound's stability and bioavailability.
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules through various indices. nih.govnih.gov These calculations can predict the most likely sites for electrophilic or nucleophilic attack, offering insights into a molecule's reactivity in both synthetic and biological contexts. repositorioinstitucional.mx
For this compound, DFT calculations could determine:
Local Reactivity (Site Selectivity): Condensed Fukui functions or Parr functions (Pk+ and Pk-) can be calculated for each atom in the molecule. nih.govrepositorioinstitucional.mx This would identify the specific atoms most susceptible to nucleophilic attack (e.g., the carbon of the fluoromethyl group) or electrophilic attack (e.g., the nitrogen atom), guiding the design of synthetic reactions.
Table 1: Application of Computational Methods to this compound
| Computational Method | Application Area | Predicted Outcome |
|---|---|---|
| Molecular Docking | Target Identification | Prediction of binding affinity and orientation in protein active sites. |
| Density Functional Theory (DFT) | Reactivity Analysis | Calculation of electrophilicity/nucleophilicity indices to predict reactive sites. |
| Molecular Dynamics (MD) Simulation | Stability & Conformation | Analysis of the conformational stability of ligand-protein complexes over time. |
The stability of a drug candidate is a critical parameter. Computational models can be employed to predict potential degradation pathways. For amine hydrochloride salts, in particular, issues such as solid-state stability and decomposition in the presence of atmospheric components are important considerations. olisystems.com
Studies on other pyrrolidine-containing hydrochloride salts have shown that they can be unstable in air, undergoing oxidation to form N-oxide and 2"-oxo derivatives. Furthermore, research on the oxidative degradation of various amines has shown that cyclic structures tend to have lower degradation rates, but the presence of other functional groups can increase susceptibility to degradation. acs.org Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the chemical structure of amines with their degradation rates, helping to anticipate and mitigate potential instability issues with this compound. acs.orgnih.gov
The substitution of hydrogen with fluorine is a common strategy in drug design. The fluorine atom in a C-F bond is highly electronegative and can act as a hydrogen bond acceptor. mit.edu Although weaker than hydrogen bonds to oxygen or nitrogen, these interactions can be crucial for molecular recognition and binding affinity. sciepub.com
The fluoromethyl group in this compound can:
Form Weak Hydrogen Bonds: The fluorine atom can accept a hydrogen bond from a suitable donor group (like an N-H or O-H) on a biological target. mit.edu
Influence Conformation: Intramolecular hydrogen bonding involving the fluorine atom could influence the conformational preference of the pyrrolidine ring.
Modulate Acidity of Adjacent Protons: The electron-withdrawing nature of fluorine can increase the acidity of nearby C-H bonds, potentially altering their interaction capabilities.
Computational methods can model these subtle interactions, providing a detailed picture of how the fluoromethyl group contributes to the binding profile of the molecule. researchgate.net
Development of New Therapeutic Agents and Drug Candidates
The pyrrolidine scaffold is a cornerstone in modern drug discovery, present in over 60 FDA-approved drugs. lifechemicals.com Its derivatives have been developed for a vast range of therapeutic areas, including as antihypertensives, antivirals, anticancer agents, and treatments for central nervous system disorders. nih.govresearchgate.net
This compound serves as a valuable fluorinated building block for the synthesis of new chemical entities. nih.gov The incorporation of fluorine can confer several advantages to a drug candidate, including:
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic cleavage by enzymes like Cytochrome P450. mit.edu
Increased Binding Affinity: The unique electronic properties of fluorine can lead to tighter binding with target proteins through favorable electrostatic and hydrogen bonding interactions.
Improved Pharmacokinetics: Fluorine substitution can modulate a molecule's pKa and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Given these benefits, this compound is a promising starting point for developing novel inhibitors, modulators, or ligands for various biological targets, particularly in areas like neuropharmacology and oncology where pyrrolidine-based drugs have already shown significant success. chemimpex.comossila.com
Advancements in this compound Research: Exploring Future Therapeutic and Industrial Applications
An in-depth analysis of the burgeoning research landscape for the fluorinated pyrrolidine derivative, this compound, reveals its significant potential across diverse scientific fields. This article delineates key areas of advanced research, from the development of novel anticancer and antidiabetic agents to its prospective role in oncological imaging and sustainable agriculture. Furthermore, it will detail the sophisticated analytical methodologies crucial for its characterization and ongoing study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
